2-((1,4-Diazepan-1-yl)methyl)thiazole

Catalog No.
S13859100
CAS No.
M.F
C9H15N3S
M. Wt
197.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((1,4-Diazepan-1-yl)methyl)thiazole

Product Name

2-((1,4-Diazepan-1-yl)methyl)thiazole

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-1,3-thiazole

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

InChI

InChI=1S/C9H15N3S/c1-2-10-3-6-12(5-1)8-9-11-4-7-13-9/h4,7,10H,1-3,5-6,8H2

InChI Key

GABSFPMEHKHNDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=NC=CS2

2-((1,4-Diazepan-1-yl)methyl)thiazole is a heterocyclic compound characterized by the presence of both a thiazole ring and a diazepane moiety. The thiazole ring is a five-membered structure containing sulfur and nitrogen, known for its diverse biological activities and prevalence in various biologically active compounds. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science .

  • Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can occur with agents such as sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. These reactions typically require specific conditions, including acidic or basic environments and catalysts .

2-((1,4-Diazepan-1-yl)methyl)thiazole exhibits promising biological activity. Compounds containing thiazole rings are known to interact with various biological targets, including enzymes and proteins, potentially modulating their activity. This interaction may lead to antimicrobial, antifungal, or anticancer properties, making it a candidate for further biological studies .

The synthesis of 2-((1,4-Diazepan-1-yl)methyl)thiazole typically involves the following steps:

  • Formation of the Thiazole Ring: This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves reacting haloketones with thioureas.
  • Condensation with Diazepane: The thiazole derivative is then reacted with 1,4-diazepane under suitable conditions to form the final compound .

The compound has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Its potential biological activities make it an interesting subject for drug development and therapeutic applications.
  • Materials Science: It is explored for use in developing new materials, including sensors and catalysts .

Studies on the interactions of 2-((1,4-Diazepan-1-yl)methyl)thiazole with biological targets are crucial for understanding its mechanism of action. The compound may bind to specific enzymes or receptors, influencing their activity. For instance, its structural characteristics may allow it to inhibit certain enzymes involved in microbial growth, contributing to its potential antimicrobial effects .

When compared to other thiazole derivatives, 2-((1,4-Diazepan-1-yl)methyl)thiazole stands out due to its unique diazepane ring structure. Similar compounds include:

  • Sulfathiazole: An antimicrobial agent that lacks the diazepane moiety.
  • Ritonavir: An antiretroviral drug that features different structural components.
  • Abafungin: An antifungal drug that also does not contain a diazepane structure.

The presence of the diazepane ring in 2-((1,4-Diazepan-1-yl)methyl)thiazole may enhance its biological activity and specificity compared to these compounds .

Compound NameStructure TypeBiological Activity
2-((1,4-Diazepan-1-yl)methyl)thiazoleThiazole with DiazepanePotentially antimicrobial
SulfathiazoleThiazoleAntimicrobial
RitonavirThiazoleAntiretroviral
AbafunginThiazoleAntifungal

This comparison highlights the unique structural features of 2-((1,4-Diazepan-1-yl)methyl)thiazole that may contribute to its distinct biological profile and applications in research and industry .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

197.09866866 g/mol

Monoisotopic Mass

197.09866866 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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